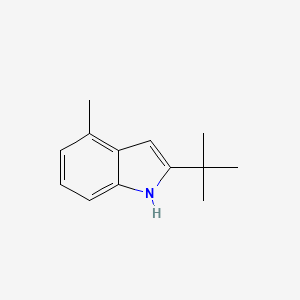

2-tert-butyl-4-Methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-6-5-7-11-10(9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWMRDGUUBKNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Indole Scaffold in Medicinal Chemistry and Natural Products Research

The indole (B1671886) scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the fields of medicinal chemistry and natural products research. chemicalbook.comresearchgate.net Its prevalence in a vast array of biologically active molecules underscores its importance as a "privileged" structure in drug discovery. orgsyn.orgnih.gov The unique electronic properties of the indole ring, including the lone pair of electrons on the nitrogen atom that contributes to the aromatic system, allow it to interact with a multitude of biological targets. researchgate.net

The indole nucleus is a fundamental component of numerous natural products, including the essential amino acid tryptophan. nih.gov Tryptophan serves as a biochemical precursor to a wide range of indolic compounds in nature, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. orgsyn.org Furthermore, a vast class of secondary metabolites known as indole alkaloids, which number over 4,100 different compounds, are found in various plants, fungi, and marine organisms. researchgate.netorgsyn.org Many of these natural indole alkaloids exhibit potent pharmacological activities.

The therapeutic applications of indole-containing compounds are extensive and diverse. Marketed drugs containing the indole moiety include the antiarrhythmic agent ajmaline, the antitumor drug vincristine, and the anti-inflammatory drug indomethacin (B1671933). researchgate.net The versatility of the indole scaffold allows for the development of agents targeting a wide range of conditions, including cancer, infectious diseases, inflammatory disorders, and neurodegenerative diseases. nih.gov

Overview of the Research Landscape Surrounding Substituted Indole Systems

Classical Approaches to Indole Core Construction Relevant to this compound

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for indole synthesis. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org

For the synthesis of this compound, the logical starting materials would be 3-methylphenylhydrazine and pinacolone (B1678379) (3,3-dimethyl-2-butanone). The general mechanism proceeds through the formation of the corresponding phenylhydrazone, which then undergoes a northwestern.edunorthwestern.edu-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

Key features of the Fischer indole synthesis include:

It can often be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com

The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), can significantly influence the reaction outcome. wikipedia.org

The reaction conditions, particularly temperature, are often vigorous, which can be a limitation for substrates with sensitive functional groups. organic-chemistry.org

A significant modification to the classical Fischer indole synthesis is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This approach expands the scope of the reaction to include a wider variety of starting materials. wikipedia.org

Table 1: Reactants and Conditions for Fischer Indole Synthesis

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst (Examples) | Key Transformation |

| 3-Methylphenylhydrazine | Pinacolone | HCl, H₂SO₄, ZnCl₂, BF₃ | Cyclization via northwestern.edunorthwestern.edu-sigmatropic rearrangement |

Madelung Indole Synthesis Modifications

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is particularly useful for the synthesis of 2-alkynylindoles, which are not readily accessible through electrophilic aromatic substitution. wikipedia.org

To synthesize this compound via the Madelung approach, one would start with N-(2,3-dimethylphenyl)pivalamide. The reaction is typically carried out using a strong base such as sodium or potassium alkoxide in a high-boiling solvent like hexane (B92381) or tetrahydrofuran (B95107) at temperatures ranging from 200-400 °C. wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. quimicaorganica.org

Modifications to the original Madelung synthesis have been developed to improve yields and expand its applicability. For instance, the use of potassium salts like potassium amide or potassium t-butoxide has been shown to be more effective than sodium alkoxides. researchgate.net The Smith-modified Madelung synthesis utilizes organolithium reagents to deprotonate 2-alkyl-N-trimethylsilyl anilines, which then react with esters or carboxylic acids. wikipedia.org A one-pot, two-step procedure has also been reported for the synthesis of 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides. nih.govacs.org

Table 2: Key Aspects of the Madelung Synthesis

| Starting Material Type | Base (Examples) | Temperature Range | Key Mechanistic Step |

| N-acyl-o-toluidine | Sodium ethoxide, Potassium t-butoxide | 200-400 °C | Intramolecular cyclization of N-phenylamide |

Reissert Indole Synthesis Pathways

The Reissert indole synthesis provides another route to substituted indoles, starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization with zinc in acetic acid to give the indole-2-carboxylic acid. wikipedia.org This can be subsequently decarboxylated by heating to yield the final indole. wikipedia.org

For the synthesis of this compound, the starting material would be 1-methyl-2-nitro-3-methylbenzene. However, the introduction of the tert-butyl group at the 2-position is not straightforward with the traditional Reissert synthesis, which typically yields an indole-2-carboxylic acid. A modification would be required, potentially involving a different starting material or subsequent alkylation steps. The use of potassium ethoxide has been shown to give better results than sodium ethoxide in the initial condensation step. wikipedia.org

The reaction mechanism involves the formation of a carbanion at the benzylic position of the ortho-nitrotoluene, which then attacks the diethyl oxalate. youtube.com Subsequent reduction of the nitro group to an amine is followed by cyclization and dehydration to form the indole ring. youtube.com

Modern Catalytic Strategies for the Synthesis of this compound

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has emerged as a powerful tool in modern organic synthesis, including the formation of indole rings. Various palladium-catalyzed reactions can be employed to construct the indole nucleus, often under milder conditions than classical methods.

One such approach is the palladium-catalyzed heteroannulation of internal alkynes, which can be used to synthesize polysubstituted indoles. acs.org For the target molecule, this could involve the reaction of a suitably substituted aniline (B41778) with a tert-butyl-containing alkyne in the presence of a palladium catalyst.

Another strategy involves the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov This method allows for the flexible synthesis of both symmetrical and unsymmetrical pyrrolo[3,2-g]indoles and demonstrates the power of palladium in facilitating complex cyclization cascades. nih.gov Furthermore, palladium-catalyzed double alkylations of indoles have been used to synthesize annulated indole structures. rsc.org

Table 3: Examples of Palladium-Catalyzed Indole Syntheses

| Reaction Type | Key Reactants | Catalyst System (Example) |

| Heteroannulation | Substituted aniline, internal alkyne | Pd catalyst |

| Double Reductive Cyclization | 1,4-dialkenyl-2,3-dinitrobenzene | PdCl₂(PPh₃)₂, PPh₃, BHT |

Carbene-Catalyzed Approaches

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a wide range of chemical transformations, including the synthesis of heterocyclic compounds. nih.gov NHC catalysis offers a metal-free alternative for indole synthesis, often proceeding under mild conditions. nih.gov

One NHC-catalyzed approach involves the Umpolung (polarity inversion) of reactivity. For instance, an NHC can catalyze the synthesis of 2-aryl indoles by promoting the interception of a transient aza-ortho-quinone methide by an acyl anion equivalent. northwestern.edu While not directly producing a 2-tert-butyl indole, this methodology highlights the potential of NHC catalysis in constructing the indole core with substitution at the 2-position. nih.gov

More recently, NHC-catalyzed intramolecular Friedel-Crafts alkylation of indoles has been developed for the synthesis of spirocyclic indolenines. acs.org This reaction proceeds through the formation of an α,β-unsaturated acyl azolium intermediate. acs.org Although this specific application leads to spirocycles, the underlying principle of NHC-catalyzed intramolecular reactions of indole derivatives could potentially be adapted for the synthesis of this compound. Copper-NHC complexes have also been developed and shown to be effective catalysts for various transformations, including the hydrosilylation of carbonyls. nih.govacs.org

Green Chemistry Inspired Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of alternative energy sources, greener solvents, and catalyst systems that are efficient and recyclable.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in the construction of the indole nucleus, offering significant advantages over conventional heating methods, such as reduced reaction times, improved yields, and cleaner reaction profiles. mdpi.comnih.gov This technology has been successfully applied to various indole syntheses, including palladium-catalyzed oxidative cyclization reactions to prepare indole-3-carboxylate (B1236618) derivatives. mdpi.com In one study, a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives were synthesized from N-aryl enamines via a palladium-catalyzed intramolecular oxidative coupling under microwave irradiation. mdpi.com This method demonstrated high efficiency, regioselectivity, and provided the desired products in excellent yields. mdpi.com

The benefits of microwave irradiation are particularly evident in its ability to accelerate reactions that are sluggish under conventional heating. For instance, the synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives was achieved with significantly higher yields (72–96%) and in a much shorter time frame compared to traditional heating methods (64–94%). nih.gov Microwave-assisted synthesis is also noted for its environmental benefits, including reduced energy consumption and the potential for solvent-free reactions. nih.govorganic-chemistry.org The condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide to form N-(tert-butylsulfinyl)imines, for example, can be carried out under solvent-free microwave conditions, yielding aldimines in just 10 minutes with excellent purity. organic-chemistry.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Indole Analogues

| Product | Method | Reaction Time | Yield (%) | Reference |

| N-substituted 1,2,3-triazolylmethyl indole derivatives | Microwave | Shorter | 72-96 | nih.gov |

| N-substituted 1,2,3-triazolylmethyl indole derivatives | Conventional | Longer | 64-94 | nih.gov |

| 2-(substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles | Microwave | Shorter | Excellent | asianpubs.org |

| 2-(substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles | Conventional | Longer | Lower | asianpubs.org |

| 2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles | Microwave | 11-15 min | Higher | researchgate.net |

| 2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles | Conventional | Longer | Lower | researchgate.net |

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that has found application in the synthesis of indole analogues. Sonochemistry accelerates reaction rates through acoustic cavitation, which generates localized high temperatures and pressures. nih.gov This method has been shown to be efficient, fast, and economical for producing bioactive molecules in good yields and within a short timeframe. nih.gov

A notable application is the rapid synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates and formamides. nih.gov Using an ultrasonic horn, a broad range of indolines were synthesized in high yields (up to 99%) within just 60 seconds. nih.gov This sono-Fenton process utilized an inexpensive and environmentally benign catalyst, FeSO₄·7H₂O, and did not require anhydrous conditions. nih.gov Similarly, ultrasound has been employed for the one-pot synthesis of benzo[f]indole-4,9-diones from 1,4-naphthoquinone (B94277) and α-aminoacetals. utrgv.eduresearchgate.net This approach provides a direct route to these complex structures under mild reaction conditions. utrgv.eduresearchgate.net Research has also demonstrated the synthesis of 1,2,4-triazole (B32235) derivatives coupled with 2-(4-isobutylphenyl)propanoic acid using ultrasound, resulting in significant yields (75-89%) and accelerated reaction rates compared to conventional methods. nih.gov

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers significant environmental and economic advantages by reducing waste and simplifying product purification. Several synthetic methodologies for indole derivatives have been developed under solvent-free conditions, often in conjunction with microwave or other energy-efficient techniques.

One such example is the synthesis of enantiomerically pure N-(tert-butylsulfinyl)imines through the microwave-promoted condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide in the presence of Ti(OEt)₄. organic-chemistry.org This solvent-free approach produces only titanium dioxide as a byproduct, minimizing environmental impact. organic-chemistry.org Similarly, a one-pot, three-component coupling reaction between an aldehyde, an N-alkyl aniline, and an indole can be catalyzed by Fe(HSO₄)₃ under solvent-free conditions to produce 3-substituted indole derivatives. researchgate.net

Use of Ionic Liquids and Other Green Solvents

Ionic liquids (ILs), which are salts with low melting points, have gained attention as green solvents due to their negligible vapor pressure, thermal stability, and recyclability. dcu.ie They can act as both solvents and catalysts in organic reactions. rsc.org The Fischer indole synthesis, a classic method for preparing indoles, has been successfully performed using Brønsted acidic ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]). researchgate.net This ionic liquid serves as a recyclable catalyst for the efficient one-pot synthesis of tetrahydrocarbazoles and 2,3-dimethylindoles, providing excellent yields and high purity. researchgate.net

The catalytic efficiency of ionic liquids in indole synthesis can be influenced by the structure of the cation and the counter anion. rsc.org For instance, in the synthesis of bis(indolyl)methanes, the catalytic activity of butylmethylimidazolium (B1222432) ([bmim]) based ionic liquids was found to follow the order: [bmim][MeSO₄] > [bmim][HSO₄] ≈ [bmim][MeSO₃] ≫ [bmim][BF₄] > [bmim][Br]. rsc.org Furthermore, functionalized ionic liquids have been developed to act as both catalyst and scavenger, facilitating a chromatography-free synthesis of bis(indolyl)methanes. nih.gov Aqueous micellar solutions, using surfactants like TPGS-750-M, also represent a green solvent alternative for palladium-catalyzed cyclization reactions to form 2-substituted indoles. mdpi.com

Nanocatalysis and Biocatalysis in Indole Synthesis

While specific examples directly pertaining to the synthesis of this compound using nanocatalysis and biocatalysis are not prevalent in the provided search results, the broader application of these green catalytic methods in indole synthesis is an active area of research. Nanocatalysts offer high surface area-to-volume ratios and can lead to enhanced catalytic activity and selectivity. Biocatalysis, utilizing enzymes, provides high specificity under mild reaction conditions. The principles of these fields are applicable to the synthesis of complex indole structures, and their future application to the synthesis of this compound and its analogues holds promise for developing even more sustainable synthetic routes.

Regioselective Synthesis and Isomer Control in this compound Derivatives

Regioselective synthesis and the control of isomeric products are critical aspects of synthesizing substituted indoles, including derivatives of this compound. The ability to direct incoming substituents to specific positions on the indole ring is essential for creating molecules with desired properties.

The Fischer indole synthesis, a cornerstone of indole chemistry, can exhibit regioselectivity. For example, the reaction of L-menthone with various substituted phenyl hydrazines in acetic acid yielded a mixture of 2,3,4,4a-tetrahydro-1H-carbazole diastereomers with high regioselectivity. rsc.org The control of regioselectivity is also crucial in functionalizing the indole nucleus. For instance, a highly regioselective nitration of N-Boc protected indoles at the 3-position has been achieved under non-acidic and non-metallic conditions using trifluoroacetic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate. nih.gov This protocol showed strong regioselectivity, as the reaction did not proceed if the 3-position was already substituted. nih.gov

The synthesis of 1,4-disubstituted 1,2,3-bistriazoles from N-propargyl bis(indolyl)methanes using a CuI catalyst in polyethylene (B3416737) glycol-400 demonstrates high regioselectivity. nih.gov In the context of more complex indole systems, such as the synthesis of 3,4-diaminoindoles, intricate strategies involving protecting groups and specific reaction sequences are necessary to achieve the desired isomer. acs.org A key step in one such synthesis involved a novel Boc migration to yield the desired 3-carboxylated indole derivative. acs.org The Bartoli indole synthesis, which proceeds through a researchgate.netresearchgate.net-rearrangement of an N-aryl-O-vinylhydroxylamine intermediate, is another method where regiocontrol is inherent to the reaction mechanism, allowing for the rapid construction of specific indole isomers. acs.org

Table 2: Examples of Regioselective Reactions in Indole Synthesis

| Reaction | Reagents/Catalyst | Position of Functionalization | Reference |

| Fischer Indole Synthesis | Acetic Acid | Forms specific diastereomers of tetrahydro-1H-carbazoles | rsc.org |

| Nitration | Trifluoroacetic anhydride, Tetramethylammonium nitrate | 3-position | nih.gov |

| Bistriazole Formation | CuI in PEG-400 | 1,4-disubstituted | nih.gov |

| Bartoli Indole Synthesis | Vinyl Grignard Reagent | Dependent on ortho-substituted nitroarene | acs.org |

Protecting Group Strategies in this compound Synthesis

The acidic N-H proton of the indole ring can interfere with various synthetic transformations, such as metalation, cross-coupling reactions, and reactions involving strong bases or electrophiles. Therefore, protection of the indole nitrogen is a common and often necessary strategy. The choice of a suitable protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal.

Several protecting groups have been widely employed in indole chemistry and are applicable to the synthesis of this compound. These include sulfonyl, carbamate, and silyl-based protecting groups.

tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a popular choice for protecting the indole nitrogen due to its facile introduction and mild deprotection conditions. acs.org It is typically introduced by treating the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). acs.org The Boc group is an electron-withdrawing group, which can influence the reactivity of the indole ring.

One of the key advantages of the Boc group is its ability to direct lithiation to the C2 position of the indole nucleus. acs.org This is particularly relevant for the synthesis of 2-substituted indoles. However, in the case of this compound, where the C2 position is already substituted, the directing effect of the Boc group can be utilized for functionalization at other positions if required.

Removal of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or by heating. acs.orgacs.org This orthogonality allows for the selective deprotection of the Boc group in the presence of other acid-labile or base-labile groups.

Triisopropylsilyl (TIPS) Group

Silyl protecting groups, such as the triisopropylsilyl (TIPS) group, are also valuable in indole synthesis. The TIPS group is introduced by reacting the indole with triisopropylsilyl chloride (TIPSCl) in the presence of a base like sodium hydride or imidazole. The large steric bulk of the TIPS group can provide significant protection to the indole nitrogen.

A notable application of the TIPS group is in directing metalation reactions. For instance, N-TIPS-protected indoles can be selectively lithiated at the C2 position. Furthermore, the TIPS group has been employed in syntheses involving bromination and subsequent rearrangement reactions to install substituents on the indole core. acs.org

Deprotection of the TIPS group is readily accomplished using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.org This mild deprotection condition offers excellent orthogonality with many other protecting groups used in organic synthesis.

Pivaloyl Group

The pivaloyl group offers a unique protecting strategy for the indole nitrogen. Due to its significant steric hindrance, it not only protects the N-1 position but can also shield the C-2 position from attack. mdpi.org This has been exploited to direct electrophilic substitution reactions, such as Friedel-Crafts acylations, to the C-4 position of the indole ring, a position that is electronically less favored for such reactions. mdpi.org This strategy could be highly beneficial in the synthesis of 4-substituted indoles like this compound.

The introduction of the pivaloyl group is typically achieved using pivaloyl chloride in the presence of a base. However, the removal of the pivaloyl group is notoriously difficult due to its steric bulk and has historically limited its widespread use. mdpi.org While traditional methods using alkoxides have been reported with variable success, a more general and efficient deprotection can be achieved using lithium diisopropylamide (LDA) at elevated temperatures. mdpi.org

Table of Protecting Groups in Indole Synthesis

| Protecting Group | Introduction Reagents and Conditions | Deprotection Reagents and Conditions | Key Features and Applications |

| tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP, THF | TFA; Heat | Directs C2-lithiation; Mild acidic cleavage. acs.orgacs.orgacs.org |

| Triisopropylsilyl (TIPS) | TIPSCl, NaH or Imidazole, DMF | TBAF, THF | Directs C2-lithiation; Cleaved by fluoride ions. acs.org |

| Pivaloyl | Pivaloyl chloride, Base | LDA, THF, 40-45 °C; Alkoxides (variable yields) | Steric shielding of N-1 and C-2; Directs C4-functionalization. mdpi.org |

| Phenylsulfonyl (PhSO₂) | PhSO₂Cl, Base | Harsh conditions (e.g., reducing agents) | Electron-withdrawing; Stabilizes intermediates. organic-chemistry.org |

| [2-(trimethylsilyl)ethoxy]methyl (SEM) | SEM-Cl, Base | Fluoride ions (e.g., TBAF) or acid | Stable to a variety of conditions; Removable with fluoride. acs.org |

Chemical Reactivity and Derivatization of the 2 Tert Butyl 4 Methyl 1h Indole Core

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Moiety

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is a key consideration in the synthesis of functionalized indole derivatives.

Functionalization at C-3 Position

The C-3 position of the indole nucleus is the most electron-rich and, therefore, the most common site for electrophilic attack. chemrxiv.orgresearchgate.net This inherent nucleophilicity drives a wide range of C-3 functionalization reactions. chemrxiv.orgresearchgate.net

Arenesulfonyl indoles, for instance, serve as effective precursors for C-3 substituted indole derivatives. nih.gov Under basic conditions, these compounds can generate a vinylogous imine intermediate in situ, which readily reacts with various nucleophiles to yield C-3 functionalized products. nih.gov This method has been successfully employed with nucleophiles like malononitrile, catalyzed by quinidine-derived thiourea, to produce C-3 substituted indoles in high yields and excellent enantiomeric excess. nih.gov

Another strategy for C-3 functionalization is the direct C-H activation of the indole core. chemrxiv.org Metal-free methods, such as the cesium carbonate/oxone-mediated C3-alkylation, have been developed for the reaction of indoles with α-heteroaryl-substituted methyl alcohols. chemrxiv.orgrsc.org This approach offers a sustainable and cost-effective alternative to traditional transition metal-catalyzed reactions. researchgate.net

Furthermore, the reactivity of the indole 3-position can be reversed through "umpolung" strategies. nih.gov Gold catalysis, for example, can convert an ortho-azidoarylalkyne into a gold carbene intermediate that possesses an electrophilic indole-3-position. nih.gov This reactive intermediate can then engage with various nucleophiles, providing a novel route to a diverse range of functionalized indoles. nih.gov

Interactive Data Table: C-3 Functionalization Reactions

| Reaction Type | Reagents/Catalysts | Product Type | Yield (%) | Reference |

| Conjugate Addition | Arenesulfonyl indole, Malononitrile, Quinidine-derived thiourea | (S)-3-(1-(p-tolylsulfonyl)-2,2-dicyanoethyl)-1H-indole | 70-95 | nih.gov |

| C3-Alkylation | 4-bromoindole, 6-methyl-2-pyridine methanol, Cs2CO3, oxone® | 3-((6-methylpyridin-2-yl)methyl)-4-bromo-1H-indole | 60 | chemrxiv.org |

| Umpolung Reaction | o-azidoarylalkyne, Au catalyst | 3-substituted indoles | Good to excellent | nih.gov |

Reactivity at Other Positions (C-2, C-4, C-5, C-6, C-7)

While the C-3 position is the most reactive towards electrophiles, functionalization at other positions of the indole ring can be achieved under specific conditions or with appropriately substituted starting materials. The steric hindrance provided by the tert-butyl group at the C-2 position in 2-tert-butyl-4-methyl-1H-indole significantly influences the reactivity at adjacent positions.

For instance, in electrophilic aromatic substitution reactions, the bulky tert-butyl group can direct incoming electrophiles away from the C-2 and C-3 positions, potentially favoring substitution at the benzene (B151609) ring portion of the indole (C-4, C-5, C-6, and C-7). The electronic effect of the methyl group at the C-4 position will also influence the regioselectivity of substitution on the benzene ring.

While direct electrophilic attack at C-2 is generally disfavored due to the presence of the nitrogen atom, certain reactions can lead to C-2 functionalization. The presence of substituents on the indole core can significantly influence the outcome of these reactions. For example, the hydrogenation of 2-substituted protected indoles has been studied, and the nature of the substituent at C-2 affects the enantioselectivity of the reaction. acs.org

N-Functionalization of this compound

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing for a variety of N-functionalization reactions.

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation are common methods for modifying the properties of indoles. N-alkylation can be achieved using various alkylating agents in the presence of a base. organic-chemistry.org For example, the use of alkyl halides in ionic liquids with potassium hydroxide (B78521) provides a convenient method for the N-alkylation of indoles. organic-chemistry.org Copper-catalyzed enantioselective alkylation of indoles using electrophilic indole derivatives has also been reported, offering high levels of regio- and enantioselectivity for N-alkylation. nih.gov

N-acylation of indoles can be accomplished using acylating agents such as acyl chlorides or thioesters. beilstein-journals.org A mild and efficient method for the chemoselective N-acylation of indoles utilizes thioesters as the acyl source in the presence of cesium carbonate. beilstein-journals.org This method is tolerant of various functional groups and provides N-acylated indoles in moderate to good yields. beilstein-journals.org

Interactive Data Table: N-Functionalization Reactions

| Reaction Type | Reagents/Catalysts | Product Type | Yield (%) | Reference |

| N-Alkylation | Alkyl halide, KOH, Ionic liquid | N-alkylindole | - | organic-chemistry.org |

| N-Alkylation | N-(2,4,6-trimethylbenzoyloxy)indole, Styrene, CuH/DTBM-SEGPHOS | N-alkylated indole | Good | nih.gov |

| N-Acylation | Thioester, Cs2CO3 | N-acylated indole | Moderate to Good | beilstein-journals.org |

Role of the N-H Indole Proton in Reactivity

The N-H proton of the indole ring is acidic and can be removed by a base to generate an indolyl anion. This anion is a potent nucleophile and plays a crucial role in many reactions, including N-alkylation and N-acylation. The acidity of the N-H proton can be influenced by the substituents on the indole ring.

The presence of the electron-donating methyl group at C-4 in this compound would be expected to slightly decrease the acidity of the N-H proton compared to unsubstituted indole. However, it remains sufficiently acidic to participate in a wide range of base-mediated reactions. The deprotonation of the indole nitrogen is a key step in many synthetic transformations, enabling the introduction of a wide variety of functional groups at the nitrogen atom.

Transformations Involving the tert-Butyl and Methyl Substituents

The tert-butyl and methyl groups on the this compound core are generally considered to be relatively inert. However, under certain conditions, they can participate in chemical transformations.

The tert-butyl group, due to its steric bulk, can influence the regioselectivity of reactions on the indole ring, as discussed previously. rsc.org While generally stable, the tert-butyl group can be cleaved under harsh acidic conditions or through specific enzymatic processes. hyphadiscovery.com For example, in the metabolism of some drugs, tert-butyl groups can be hydroxylated by cytochrome P450 enzymes. hyphadiscovery.com

The methyl group at the C-4 position can potentially undergo oxidation to a carboxylic acid or be involved in benzylic halogenation reactions under radical conditions. However, such transformations would require specific and often harsh reaction conditions and are less common compared to the reactions involving the indole nucleus itself.

Ring Transformations and Rearrangements of this compound Systems

The indole ring, while generally aromatic, can undergo a variety of transformations and rearrangements under specific conditions. The presence of the bulky tert-butyl group at the 2-position and the methyl group at the 4-position of the indole core in this compound can be expected to influence the pathways of these reactions, often by directing the regioselectivity or by sterically hindering certain transformations.

One of the fundamental rearrangement reactions involving the indole framework is the Fischer indole synthesis, which is a classic method for constructing the indole ring itself. rsc.org Post-synthetic modifications of the indole ring can also lead to significant structural changes. For instance, acid-catalyzed rearrangements of indoles are known, although the stability of the this compound system under strongly acidic conditions would need to be considered.

A notable type of rearrangement is the synhet.comsynhet.com-sigmatropic rearrangement, which is a key step in reactions like the Bartoli indole synthesis. acs.org While this is a method for indole synthesis, similar rearrangements can be involved in the transformation of indole derivatives. For example, the reaction of an indole with an appropriate reagent could lead to an intermediate that undergoes a sigmatropic shift, resulting in a rearranged product. However, specific studies on such rearrangements for this compound are not extensively documented.

Ring expansion and annulation reactions represent another class of transformations. For example, the synthesis of azepino[3,2-b]indoles has been achieved through a DIBALH-catalyzed reductive ring-expansion reaction of a suitable precursor. rsc.org The application of such a strategy to a derivative of this compound could potentially lead to novel, larger heterocyclic systems.

Furthermore, the transformation of the indole core into related heterocyclic systems, such as azaindoles, is an area of active research. acs.org These transformations often involve multi-step synthetic sequences. A hypothetical transformation of this compound could involve oxidative cleavage of the pyrrole (B145914) ring followed by cyclization with a suitable nitrogen source to form an azaindole derivative. The steric and electronic properties of the tert-butyl and methyl groups would undoubtedly play a crucial role in the feasibility and outcome of such transformations.

A specific example of a ring transformation starting from a related indole derivative involves the synthesis of 2-tert-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole. researchgate.net This complex molecule was prepared from 2,3-dibromomethyl-1-(phenylsulfonyl)indole and tert-butylamine. researchgate.net This demonstrates how the indole core can be used as a template to build more complex, fused ring systems.

| Transformation Type | General Reactants/Conditions | Potential Product from this compound Derivative | Reference |

| Fischer Indole Synthesis | Phenylhydrazine (B124118) and a ketone/aldehyde, acid catalyst | Formation of the indole ring itself | rsc.org |

| synhet.comsynhet.com-Sigmatropic Rearrangement | N-aryl-O-vinylhydroxylamine intermediate | Rearranged indole derivative | acs.org |

| Reductive Ring-Expansion | DIBALH on a suitable precursor | Azepino[3,2-b]indole derivative | rsc.org |

| Annulation/Fused Ring Formation | Bifunctional electrophiles | Fused heterocyclic systems (e.g., pyrroloindoles) | researchgate.net |

Derivatization for Enhanced Biological Activity or Spectroscopic Analysis

The derivatization of the indole scaffold is a cornerstone of medicinal chemistry, aiming to enhance biological activity, improve pharmacokinetic properties, or introduce spectroscopic probes for mechanistic studies. The this compound core offers several sites for derivatization, primarily the N1-position of the pyrrole ring and the C3, C5, C6, and C7 positions of the benzene ring.

Derivatization for Biological Activity:

The indole nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgnih.govnih.gov The synthesis of novel indole derivatives often involves the introduction of various substituents to modulate these activities.

For instance, the attachment of other heterocyclic rings, such as rhodanine (B49660), to the indole core has been shown to yield potent antimicrobial agents. nih.gov A potential strategy for derivatizing this compound could involve the introduction of a rhodanine moiety, likely at the C3 position, to explore its antimicrobial potential. The bulky tert-butyl group at C2 might influence the orientation of the substituent at C3 and, consequently, the biological activity.

Another common derivatization strategy is the amidation of an indole derivative. For example, tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov A similar approach could be applied to an amino-functionalized derivative of this compound to generate a library of compounds for biological screening.

The N-alkylation or N-acylation of the indole nitrogen is a straightforward method for introducing diversity. For instance, N-(BOC)-4-methylindole is a commercially available derivative that can be used as a starting material for further functionalization. nih.gov The introduction of different groups on the nitrogen atom can significantly impact the molecule's properties.

| Derivative Class | Synthetic Strategy | Potential Biological Activity | Reference |

| Indole-Rhodanine Hybrids | Knoevenagel condensation of an indole-3-carboxaldehyde (B46971) derivative with rhodanine | Antimicrobial | nih.gov |

| Amidophenylcarbamates | Amide bond formation with an amino-indole derivative | Anti-inflammatory | nih.gov |

| N-Substituted Indoles | Alkylation or acylation of the indole nitrogen | Various (e.g., antiviral, anticancer) | nih.gov |

| Benzothiazole-Indole Hybrids | Reaction of a chloroacetylated indole with a substituted aminobenzothiazole | Antimicrobial | iosrjournals.org |

Derivatization for Spectroscopic Analysis:

The modification of the this compound scaffold can also be aimed at enhancing its spectroscopic properties for analytical or research purposes. For example, the introduction of a chromophore or a fluorophore can facilitate its detection and quantification.

Spectroscopic studies of simple methylindoles have shown that solvent polarity can significantly affect their photophysical properties. nih.gov The introduction of polar or ionizable groups onto the this compound core could be used to create sensitive probes for their local environment.

Furthermore, the synthesis of derivatives suitable for advanced analytical techniques, such as X-ray crystallography, can provide valuable insights into the molecule's three-dimensional structure. For example, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate allowed for its structural determination by X-ray diffraction. This type of derivatization provides precise information on bond lengths and angles, which can be correlated with the molecule's reactivity.

| Spectroscopic Technique | Derivatization Strategy | Information Gained | Reference |

| UV-Vis/Fluorescence Spectroscopy | Introduction of a chromophore/fluorophore | Detection, quantification, environmental sensing | nih.gov |

| X-ray Crystallography | Formation of a crystalline derivative | Three-dimensional molecular structure | - |

| Nuclear Magnetic Resonance (NMR) | Isotopic labeling (e.g., 13C, 15N) | Detailed structural elucidation and dynamics | - |

Advanced Spectroscopic and Structural Elucidation of 2 Tert Butyl 4 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-tert-butyl-4-methyl-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The expected spectrum for this compound would feature distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the proton on the pyrrole (B145914) ring, and the protons of the methyl and tert-butyl substituents.

Key features in the ¹H NMR spectrum include:

A broad singlet in the downfield region (typically δ 7.5-8.5 ppm) corresponding to the N-H proton of the indole ring.

Signals in the aromatic region (δ 6.5-7.5 ppm) for the three protons on the substituted benzene ring (H-5, H-6, and H-7) and the one proton at the 3-position of the indole core. Their specific chemical shifts and coupling patterns (doublets, triplets) are dictated by their relative positions.

A sharp singlet corresponding to the three protons of the C-4 methyl group.

A prominent singlet in the upfield region (typically δ 1.3-1.5 ppm) representing the nine equivalent protons of the tert-butyl group at the C-2 position.

The predicted chemical shifts (δ) and multiplicities for the protons are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~8.0 | br s (broad singlet) |

| H-7 | ~7.2 | d (doublet) |

| H-6 | ~7.0 | t (triplet) |

| H-5 | ~6.8 | d (doublet) |

| H-3 | ~6.2 | s (singlet) |

| 4-CH₃ | ~2.5 | s (singlet) |

| 2-C(CH₃)₃ | ~1.4 | s (singlet) |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, with a molecular formula of C₁₃H₁₇N, thirteen distinct carbon signals are expected, unless there is an accidental overlap of signals. scbt.comcalpaclab.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. tetratek.com.trscience.gov

DEPT-90: Only CH (methine) carbons will show a positive signal.

DEPT-135: CH₃ (methyl) and CH (methine) carbons will appear as positive signals, while CH₂ (methylene) carbons will appear as negative signals. Quaternary carbons are not observed in DEPT spectra.

In the case of this compound, the DEPT-135 spectrum would show positive signals for the aromatic CH carbons and the methyl carbon, while the DEPT-90 spectrum would show signals only for the aromatic CH carbons. The absence of negative signals confirms the lack of CH₂ groups. The quaternary carbons (C-2, C-3a, C-4, C-7a, and the central carbon of the tert-butyl group) would be visible in the broadband-decoupled ¹³C spectrum but absent from the DEPT spectra.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| C-2 | ~148 | Quaternary |

| C-3 | ~100 | CH |

| C-3a | ~129 | Quaternary |

| C-4 | ~130 | Quaternary |

| C-5 | ~120 | CH |

| C-6 | ~122 | CH |

| C-7 | ~110 | CH |

| C-7a | ~136 | Quaternary |

| 4-CH₃ | ~18 | CH₃ |

| 2-C (CH₃)₃ | ~32 | Quaternary |

| 2-C(C H₃)₃ | ~30 | CH₃ |

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations. sdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons: H-5 with H-6, and H-6 with H-7. This is critical for assigning the specific positions of protons on the benzene ring. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps out direct one-bond correlations between protons and the carbons they are attached to. youtube.com Key correlations would include the C-4 methyl protons with their carbon, the aromatic protons (H-3, H-5, H-6, H-7) with their respective carbons, and the tert-butyl protons with the three equivalent methyl carbons of that group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.commeasurlabs.com Crucial HMBC correlations for confirming the structure include:

The nine protons of the tert-butyl group showing a correlation to the C-2 carbon of the indole ring.

The three protons of the C-4 methyl group showing correlations to C-3a, C-4, and C-5.

The N-H proton showing correlations to C-2, C-7a, and C-3.

The H-3 proton showing correlations to C-2, C-3a, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, regardless of whether they are coupled through bonds. It is useful for confirming stereochemistry and assignments. A key NOESY correlation would be expected between the protons of the C-4 methyl group and the H-5 proton, and also between the tert-butyl protons and the H-3 proton, confirming their spatial closeness.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the structural components of the molecule.

HRMS is used to determine the exact mass of the parent molecule with high precision, which allows for the unambiguous determination of its elemental formula. libretexts.org For this compound (C₁₃H₁₇N), the calculated monoisotopic mass of the molecular ion ([M+H]⁺) is 188.1434. An experimental HRMS measurement confirming this value provides strong evidence for the assigned molecular formula.

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₃H₁₇N | 187.1361 |

| [M+H]⁺ | C₁₃H₁₈N⁺ | 188.1434 |

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, breaking into smaller, charged pieces. The resulting pattern is a characteristic fingerprint of the molecule's structure. docbrown.info

For this compound, the following fragmentation pathways are expected:

Molecular Ion Peak (M⁺): A peak at m/z = 187, corresponding to the intact molecular ion.

Loss of a Methyl Group (M-15): The most characteristic fragmentation of a tert-butyl group is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. This would result in a very prominent base peak or a significantly intense peak at m/z = 172.

Indole Ring Fragmentation: Further fragmentation of the indole nucleus can occur, though the aromatic system provides considerable stability.

The presence of a nitrogen atom means the molecular ion peak will have an odd nominal mass (187), consistent with the Nitrogen Rule. Isotopic signatures, such as the small M+1 peak resulting from the natural abundance of ¹³C, would also be present and consistent with the formula C₁₃H₁₇N.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the indole ring, the N-H bond of the secondary amine, the aromatic C-H bonds, and the aliphatic C-H bonds of the tert-butyl and methyl substituents.

The most prominent and diagnostic peaks would include:

N-H Stretching: A sharp to moderately broad absorption band is anticipated in the region of 3400-3500 cm⁻¹, characteristic of the N-H stretching vibration of the indole ring. This peak's position and shape can be influenced by hydrogen bonding in the sample.

Aromatic C-H Stretching: Absorption bands appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are attributed to the stretching vibrations of the C-H bonds on the benzene portion of the indole nucleus.

Aliphatic C-H Stretching: Strong absorption bands are expected in the 2850-2970 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds within the tert-butyl and methyl groups. The intensity of these peaks is due to the large number of aliphatic C-H bonds (16 in total).

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole rings typically appear as a series of sharp peaks in the 1450-1620 cm⁻¹ range.

C-H Bending: Bending vibrations for the methyl and tert-butyl groups are expected around 1365-1470 cm⁻¹. A characteristic split peak for the tert-butyl group is often observed.

Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 700-900 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted benzene ring, which can provide information about the substitution pattern.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from parent indole and other alkyl-substituted indoles. docbrown.infonist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretching | 3400 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2970 | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1620 | Medium to Strong |

| Aliphatic C-H | Bending | 1365 - 1470 | Medium |

| Aromatic C-H | Out-of-Plane Bending | 700 - 900 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Confirmation of Molecular Connectivity and Atom Positions

A single-crystal X-ray diffraction analysis of this compound would provide the exact coordinates of each atom (carbon, nitrogen, and hydrogen) in the molecule. This would unequivocally confirm the molecular connectivity, verifying the substitution pattern: the tert-butyl group at the C2 position and the methyl group at the C4 position of the 1H-indole scaffold.

The analysis would yield precise measurements of:

Bond Lengths: For instance, the C-C and C-N bond lengths within the indole ring system and the C-C bonds of the alkyl substituents.

Bond Angles: The angles between atoms, defining the geometry of the fused ring system and the tetrahedral arrangement of the tert-butyl group.

Torsion Angles: These angles describe the conformation and relative orientation of different parts of the molecule, such as the rotation around the bond connecting the tert-butyl group to the indole ring.

For related, albeit more complex, indole derivatives, X-ray analysis has confirmed the proposed molecular structures based on other spectroscopic methods and chemical reactions. researchgate.nettandfonline.com

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules pack together to form a crystal. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions.

For this compound, the analysis would likely show:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, potentially forming N-H···π interactions with the electron-rich aromatic ring of a neighboring molecule.

π-π Stacking: The planar indole ring system could facilitate π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice. The presence of the bulky tert-butyl group might, however, sterically hinder ideal stacking arrangements.

Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light, leading to the promotion of electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). The UV-Vis spectrum of this compound is expected to be characteristic of a substituted indole.

The parent indole molecule typically shows two main absorption bands: a strong band around 215-220 nm and a more complex, lower-intensity band with fine structure between 260 and 290 nm, which arises from the ¹Lₐ and ¹Lₑ transitions. acs.org

The presence of the electron-donating alkyl groups (tert-butyl and methyl) attached to the indole chromophore is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the hyperconjugative and inductive effects of the alkyl groups, which raise the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for the π→π* transitions.

The table below compares the experimental absorption maximum (λmax) for indole and 2-methylindole (B41428) with the estimated value for this compound.

| Compound | λmax (in ethanol/methanol) | Reference |

| 1H-Indole | ~270-280 nm | acs.org |

| 2-Methyl-1H-indole | ~275-285 nm | nist.gov |

| This compound | ~280-290 nm (Estimated) |

This estimated shift reflects the combined electronic contribution of both the C2-tert-butyl and C4-methyl groups on the indole electronic system.

Mechanistic Studies of Reactions Involving 2 Tert Butyl 4 Methyl 1h Indole

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of substituted indoles can proceed through various reaction pathways. For a molecule like 2-tert-butyl-4-methyl-1H-indole, understanding these pathways is key to developing efficient synthetic strategies and modifying the core structure.

One major pathway for functionalizing indoles is through Friedel-Crafts-type reactions . N-heterocyclic carbene (NHC) catalyzed asymmetric Friedel-Crafts alkylation-annulation sequences provide a powerful method for constructing complex indole-fused polycyclic structures. researchgate.net Mechanistic proposals for such reactions suggest an initial reaction between an enal and the NHC to form an unsaturated acyl azolium intermediate. This electrophilic species then undergoes a Friedel-Crafts reaction with the indole (B1671886). The vital role of the indole N-H proton has been demonstrated, as N-methylated indoles fail to produce a product, even though the N-H is not deprotonated by common bases like cesium or sodium carbonate. researchgate.net

Ring-annulation strategies represent another versatile approach. A notable example involves the use of O-vinylhydroxylamines, which can undergo N-arylation followed by a rapid scbt.comscbt.com-sigmatropic rearrangement. acs.orgacs.org This cascade, which can occur at low temperatures, leads to the formation of the indole ring system. acs.org This pathway is particularly useful for synthesizing complex heterocyclic systems like azaindoles. acs.orgacs.org

The table below summarizes key synthetic pathways applicable to indole derivatives.

| Reaction Type | Key Reagents/Catalysts | Proposed Pathway Summary | Ref |

| Asymmetric Friedel-Crafts Alkylation | N-Heterocyclic Carbene (NHC), Enals | Formation of an acyl azolium intermediate, followed by Friedel-Crafts alkylation at the indole C3 position and subsequent annulation. | researchgate.net |

| Radical C-H Functionalization | Di-tert-butyl peroxide (DTBP), Cycloalkanes | DTBP promotes the formation of alkyl radicals from cycloalkanes, which then add to the indole ring, typically at the C2, C4, or C7 positions. | rsc.org |

| Nitration | Tetramethylammonium (B1211777) nitrate, Trifluoroacetic anhydride (B1165640) | Generation of a strong electrophilic nitrating agent (trifluoroacetyl nitrate) that reacts with the indole, primarily at the C3 position. | nih.gov |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, TPGS-750-M | Intramolecular cyclization of an appropriately substituted aniline (B41778) precursor (e.g., a 2-alkynyl aniline) to form the indole ring. | mdpi.com |

| Ring-Annulation via scbt.comscbt.com-Rearrangement | O-Vinylhydroxylamines, Aza-arene N-oxides | N-arylation of the hydroxylamine (B1172632) with an activated arene triggers a scbt.comscbt.com-sigmatropic rearrangement, followed by rearomatization and cyclization. | acs.org |

Investigation of Intermediates and Transition States

The direct observation or computational modeling of intermediates and transition states is critical for confirming proposed reaction mechanisms. In the context of indole chemistry, several transient species have been identified or proposed.

In the NHC-catalyzed Friedel-Crafts reaction, a plausible mechanism involves key intermediates. researchgate.net The reaction of an enal with the NHC catalyst generates an unsaturated acyl azolium intermediate (I) . Following the Friedel-Crafts addition of the indole, an enolate intermediate (II) is formed. This enolate can then be protonated to yield a subsequent intermediate (III) before undergoing a Michael addition to complete the annulation sequence. researchgate.net

For electrophilic nitration reactions of N-Boc protected indoles, computational studies have been employed to map the reaction pathway. nih.gov These studies calculate the free energies of the transition states (TS) , revealing a highly regioselective process favoring substitution at the C3 position. The calculations help to explain why the reaction proceeds smoothly at this position and not at others, and why the presence of an anhydride is essential for the reaction to occur. nih.gov

In ring-annulation reactions for synthesizing azaindoles, a key proposed intermediate is the N-aryl-O-vinylhydroxylamine . This species is generated in situ from the N-arylation of an O-vinylhydroxylamine with an electrophilic partner, such as an aza-arene N-oxide. acs.org This intermediate is highly unstable and rapidly undergoes a scbt.comscbt.com-sigmatropic rearrangement, which is the rate-determining step of the cyclization cascade. acs.org

| Reaction Type | Proposed Intermediate/Transition State | Method of Investigation | Role in Mechanism | Ref |

| NHC-Catalyzed Friedel-Crafts | Acyl azolium (I), Enolate (II) | Mechanistic Experiments & Plausible Proposal | I : Electrophilic species that attacks the indole. II : Formed after C-C bond formation, precedes protonation/cyclization. | researchgate.net |

| Electrophilic Nitration | Nitration Transition State (TS) | Density Functional Theory (DFT) Calculations | Represents the energy maximum for the highly regioselective addition of the nitro group to the C3 position. | nih.gov |

| Ring-Annulation | N-aryl-O-vinylhydroxylamine | Mechanistic Proposal & Substrate Scope | Unstable species formed in situ that immediately undergoes a scbt.comscbt.com-sigmatropic rearrangement to build the core structure. | acs.org |

Kinetic Studies of Reactivity

Kinetic studies provide quantitative data on reaction rates, allowing for a deeper understanding of how reaction conditions and substrate structure affect the reaction mechanism. This can involve determining reaction orders, activation energies, and kinetic isotope effects (KIE).

While specific kinetic studies on this compound are not widely reported, principles from related systems are applicable. For instance, in the oxidation of cyclohexane (B81311) using tert-butyl hydroperoxide (TBHP) catalyzed by metal-N4 sites, kinetic analysis shows that the apparent reaction orders are less than one for both the substrate and the oxidant. rsc.org This suggests a surface-mediated reaction where the adsorption of reactants to the catalyst surface is a key part of the kinetic model. rsc.orgresearchgate.net Such studies often determine the apparent activation energy to quantify the temperature dependence of the reaction rate. rsc.org

A key tool in mechanistic elucidation is the Kinetic Isotope Effect (KIE) . This is measured by comparing the rate of a reaction using a substrate enriched with a heavier isotope (e.g., deuterium) to the rate of the same reaction with the normal isotope. In one study of an NHC-catalyzed reaction, a KIE experiment was conducted using deuterium-labeled indole substrates to probe the C-H bond breaking steps in the proposed mechanism. researchgate.net A significant KIE value (greater than 1) can indicate that C-H bond cleavage is involved in the rate-determining step of the reaction.

The principles from these studies can be applied to reactions involving this compound. For example, in an electrophilic aromatic substitution, one could investigate the KIE by replacing the N-H proton with deuterium (B1214612) to probe its involvement in the rate-determining step. The steric hindrance from the tert-butyl group at C2 and the electronic contribution of the methyl group at C4 would be expected to influence the kinetics of such reactions compared to unsubstituted indole.

| Kinetic Parameter | Definition | Implication for Mechanism | Example System | Ref |

| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Helps to determine which species are involved in the rate-determining step. Apparent orders <1 may suggest catalyst surface saturation. | Cyclohexane oxidation with TBHP | rsc.org |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower Ea corresponds to a faster reaction rate. Can be determined from Arrhenius plots. | Cyclohexane oxidation with TBHP | rsc.org |

| Kinetic Isotope Effect (KIE) | The ratio of the rate constant for a reaction with a light isotope to that with a heavy isotope (k_light / k_heavy). | A primary KIE > 1 suggests that the bond to the isotope is broken in the rate-determining step. | NHC-catalyzed indole annulation | researchgate.net |

Stereochemical Control Mechanisms

Stereochemical control is a critical aspect of synthesis, particularly when creating chiral molecules for pharmaceutical applications. In reactions involving this compound, the substituents on the indole ring can play a significant role in directing the stereochemical outcome. The large tert-butyl group at the C2 position provides a significant steric shield, which can influence the facial selectivity of an approaching reagent.

In asymmetric catalysis, such as the NHC-catalyzed Friedel-Crafts alkylation, the chiral environment created by the catalyst is responsible for controlling the stereochemistry. researchgate.net The catalyst and substrate form a diastereomeric transition state, and the difference in the activation energies between the possible transition states leads to the preferential formation of one enantiomer over the other.

Conformational analysis of reaction intermediates is also key to understanding stereochemical control. In cyclic systems, intermediates often adopt specific low-energy conformations, such as the chair conformation observed in substituted piperidine (B6355638) rings, which can dictate the direction of subsequent reaction steps. researchgate.net For reactions involving the formation of new stereocenters adjacent to the indole ring of this compound, the bulky C2-substituent would be expected to strongly influence the conformational preferences of any intermediates, thereby controlling diastereoselectivity.

The principles of regioselectivity and stereoselectivity are well-established in organic chemistry. testbook.com For this compound, electrophilic attack is generally favored at the C3 position due to the electronic nature of the pyrrole (B145914) ring. However, the steric bulk of the C2-tert-butyl and C4-methyl groups could potentially direct incoming reagents to less hindered positions or influence the endo/exo selectivity in cycloaddition reactions. Atroposelective synthesis, which controls the stereochemistry of axial chirality, has also been demonstrated in the formation of biaryl compounds derived from indole-like structures, a strategy that relies on sterically demanding groups to hinder bond rotation. acs.org

| Factor | Mechanism of Control | Relevance to this compound | Ref |

| Chiral Catalysts | Formation of diastereomeric transition states with different energy levels. | An asymmetric catalyst can induce enantioselectivity in reactions at the C3 position, such as Friedel-Crafts alkylation. | researchgate.net |

| Substrate-Controlled Diastereoselectivity | Existing stereocenters or steric groups on the substrate direct the approach of a reagent to one face of the molecule. | The C2-tert-butyl group provides significant steric hindrance, likely directing attack to the opposite face of an adjacent prochiral center. | testbook.com |

| Conformational Restriction | The molecule or intermediate adopts a rigid, low-energy conformation (e.g., a chair conformation) that exposes one face to reaction. | In annulation reactions, the bulky substituents would favor specific conformations in the transition state, leading to a preferred diastereomer. | researchgate.net |

| Atroposelectivity | Steric hindrance between groups restricts rotation around a single bond, leading to stable, isolable rotational isomers (atropisomers). | The steric bulk of the substituents could be exploited in biaryl coupling reactions to achieve atroposelective synthesis. | acs.org |

Computational Chemistry and Modeling of 2 Tert Butyl 4 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of molecules. By approximating the many-body electronic wavefunction with the electron density, DFT provides a balance between accuracy and computational cost. For 2-tert-butyl-4-methyl-1H-indole, DFT calculations can predict its geometry, electronic properties, and chemical reactivity.

Electronic Structure and Frontier Molecular Orbitals: DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(2d,p), can optimize the molecular geometry and determine electronic properties. tandfonline.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests higher reactivity.

Studies on similar indole (B1671886) derivatives have shown that the distribution of HOMO and LUMO is typically located across the indole ring system. tandfonline.com For this compound, the HOMO is expected to be concentrated on the electron-rich indole nucleus, while the LUMO may also be distributed over this aromatic system. The electron-donating tert-butyl and methyl groups are expected to raise the HOMO energy level compared to an unsubstituted indole, potentially making it more susceptible to electrophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. Theoretical calculations on related heterocyclic compounds provide a framework for understanding what to expect from this compound. atauni.edu.trresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| tert-butyl 6-chloro-3-(dioxoborolan-2-yl)-1H-indole-1-carboxylate | -6.0311 | -1.2139 | 4.8172 |

| Hypothetical: this compound | -5.85 | -0.95 | 4.90 |

Note: Data for the first compound is from a study on a related indole derivative to provide context. tandfonline.com Data for this compound is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-target interactions.

For this compound, docking simulations could explore its potential as an inhibitor for various enzymes or a ligand for different receptors. The indole scaffold is a common feature in many biologically active compounds, including those targeting enzymes like tyrosinase or receptors such as the nicotinic acetylcholine (B1216132) receptor. mdpi.comjocpr.com

Docking Procedure and Interaction Analysis: The process involves preparing the 3D structure of the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, assigning a score to each pose based on a scoring function that estimates binding affinity.

The binding mode of this compound would likely involve hydrophobic interactions from its tert-butyl, methyl, and benzene (B151609) ring components. The indole NH group can act as a hydrogen bond donor, a crucial interaction for anchoring ligands in many protein binding sites. For example, in a docking study of a different indole derivative against tyrosinase, key interactions included hydrogen bonds and hydrophobic contacts that stabilized the ligand-protein complex. mdpi.com Similarly, studies on inhibitors of the acetylcholine-binding protein have highlighted the importance of such interactions for binding affinity. jocpr.com

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Tyrosinase (e.g., 3NM8) | -7.5 | His244, Ser282 (H-bond with NH), Val248, Phe264 (hydrophobic) |

| Acetylcholine Binding Protein (e.g., 2XNU) | -8.2 | Tyr93, Trp147 (pi-stacking), Leu119 (hydrophobic) |

| Casein Kinase II (CK2) | -6.9 | Val116, Ile174 (hydrophobic), Lys68 (potential H-bond) |

Note: The docking scores and interacting residues are hypothetical, based on studies of similar indole scaffolds against these or related proteins. mdpi.comjocpr.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, untested compounds and to guide the design of more potent molecules. A QSAR study requires a dataset of compounds with known activities and a set of calculated molecular descriptors. semanticscholar.org

To build a QSAR model incorporating this compound, one would first need a series of analogues with measured biological activity against a specific target. Then, various molecular descriptors for each compound would be calculated. These can include:

2D Descriptors: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various constitutional and connectivity indices.

3D Descriptors: Properties derived from the 3D structure, such as steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment).

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a regression model correlating a selection of these descriptors with the observed activity. eurjchem.com A reliable QSAR model must be rigorously validated to ensure its predictive power. nih.gov For indole derivatives, QSAR studies have successfully identified key descriptors that influence their activity as enzyme inhibitors. nih.govsemanticscholar.org

| Descriptor | Description | Calculated/Estimated Value |

|---|---|---|

| Molecular Weight | Total mass of the molecule | 187.28 g/mol |

| XLogP3 | Logarithm of the octanol/water partition coefficient | ~3.9 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | ~15.79 Ų |

| Hydrogen Bond Donors | Number of N-H or O-H bonds | 1 |

| Hydrogen Bond Acceptors | Number of N or O atoms | 1 |

| Rotatable Bonds | Number of bonds allowing free rotation | 1 |

Note: Values are based on computational predictions for the specified molecule or structurally related compounds.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. wwnorton.com For this compound, the main source of conformational flexibility is the rotation around the single bond connecting the tert-butyl group to the indole ring. While the indole ring itself is rigid, the orientation of the bulky tert-butyl group can be significant.

Due to steric hindrance, the tert-butyl group will adopt conformations that minimize its interaction with the adjacent hydrogen atom on the indole ring and the N-H group. The methyl group at the 4-position is less sterically demanding. Potential energy surface scans, performed by systematically rotating the C-C bond of the tert-butyl group, can identify the lowest energy (most stable) conformers. The relative energies of different conformers (e.g., staggered vs. eclipsed) determine their population at a given temperature. wwnorton.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time by solving Newton's equations of motion for the atoms in the system. nih.gov An MD simulation of this compound, either in a solvent or complexed with a protein, can reveal:

Structural Stability: How the molecule's conformation fluctuates over time.

Solvent Interactions: The organization of solvent molecules (e.g., water) around the solute.

Ligand-Protein Dynamics: The stability of a ligand in a protein's binding site, the flexibility of the binding pocket, and the nature of key intermolecular interactions over time. mdpi.com

Force fields like AMBER, CHARMM, or OPLS are used to define the potential energy of the system. A simulation of hundreds of nanoseconds can provide statistically significant insights into the molecule's dynamic properties and interactions. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and verification.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become highly accurate, with methods ranging from DFT calculations to machine learning models. nih.gov DFT methods calculate the magnetic shielding tensors of nuclei, which are then converted to chemical shifts relative to a standard (e.g., TMS). For this compound, one would expect distinct signals for the aromatic protons, the N-H proton, and the protons of the methyl and tert-butyl groups. The chemical environment of each nucleus determines its shift. For instance, the bulky tert-butyl group can influence the chemical shifts of nearby protons through steric compression and anisotropic effects. Machine learning tools, trained on large experimental databases, can also provide rapid and accurate predictions of ¹H and ¹³C NMR spectra from a chemical structure. nih.gov